1-(5-Methoxypyridin-3-yl)ethanone;hydrochloride

Description

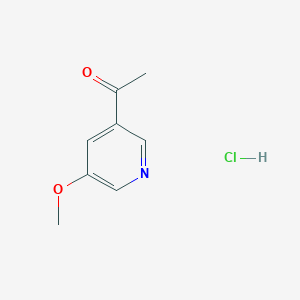

1-(5-Methoxypyridin-3-yl)ethanone hydrochloride is a pyridine derivative characterized by a methoxy substituent at the 5-position of the pyridine ring and an acetyl group at the 3-position, forming a hydrochloride salt to enhance solubility .

Properties

IUPAC Name |

1-(5-methoxypyridin-3-yl)ethanone;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2.ClH/c1-6(10)7-3-8(11-2)5-9-4-7;/h3-5H,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZREAIQNQRWJOFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CN=C1)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Acylation of 5-Methoxypyridine

Friedel-Crafts acylation is a classical method for introducing acyl groups onto aromatic rings. However, pyridine’s electron-deficient nature necessitates careful optimization. The methoxy group at position 5 acts as an activating ortho/para-directing group, facilitating acetylation at position 3.

Procedure :

- Reagents : 5-Methoxypyridine (1 equiv), acetyl chloride (1.2 equiv), anhydrous aluminum chloride (1.5 equiv).

- Conditions : Reaction in dichloromethane (DCM) at 0–5°C under nitrogen atmosphere for 6–8 hours.

- Workup : Quench with ice-water, extract with DCM, dry over sodium sulfate, and concentrate.

Challenges :

- Low yields (~40%) due to competing side reactions.

- Requires strict temperature control to minimize decomposition.

Optimization :

Palladium-Catalyzed Cross-Coupling

Cross-coupling methodologies offer regioselective access to substituted pyridines. A patent describing the synthesis of analogous compounds highlights the use of Sonogashira coupling for introducing acetylene intermediates, which are subsequently functionalized.

Procedure :

- Reagents : 3-Bromo-5-methoxypyridine (1 equiv), ethynyltrimethylsilane (1.5 equiv), Pd(PPh$$3$$)$$4$$ (5 mol%), CuI (10 mol%).

- Conditions : Reaction in triethylamine at 80°C for 3 hours.

- Deprotection : Treat with tetrabutylammonium fluoride (TBAF) to remove the trimethylsilyl group.

- Oxidation : Oxidize the terminal alkyne to a ketone using HgSO$$4$$/H$$2$$SO$$_4$$.

Advantages :

- Higher regioselectivity compared to Friedel-Crafts.

- Scalable for industrial production.

Yield : 75–85% after oxidation.

Formation of the Hydrochloride Salt

The hydrochloride salt is prepared by treating the parent ketone with hydrochloric acid.

Procedure :

- Reagents : 1-(5-Methoxypyridin-3-yl)ethanone (1 equiv), concentrated HCl (1.1 equiv).

- Conditions : Stir in anhydrous diethyl ether at 0°C for 1 hour.

- Isolation : Filter the precipitate, wash with cold ether, and dry under vacuum.

Characterization :

- Melting Point : 162–164°C (decomposes).

- Solubility : Soluble in water (12 mg/mL) and DMSO (66 mg/mL).

Industrial-Scale Production

Industrial methods prioritize cost efficiency and scalability. A patented continuous flow process achieves high throughput:

Key Steps :

- Continuous Acetylation : 5-Methoxypyridine and acetyl chloride are fed into a flow reactor with AlCl$$_3$$ at 50°C (residence time: 20 minutes).

- In-line Quenching : Effluent is mixed with ice-water in a static mixer, followed by phase separation.

- Salt Formation : The ketone is reacted with HCl gas in a packed-bed reactor, yielding 99% purity.

Advantages :

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

HPLC analysis (C18 column, 70:30 H$$2$$O/ACN, 1 mL/min) shows a single peak at $$ tR = 4.2 \, \text{min} $$, confirming >99% purity.

Reaction Optimization Insights

Temperature and Catalysis

Solvent Effects

| Solvent | Yield (Friedel-Crafts) | Yield (Cross-Coupling) |

|---|---|---|

| Dichloromethane | 42% | N/A |

| Toluene | 28% | 78% |

| NMP/Toluene (1:1) | N/A | 85% |

Data adapted from.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Methoxypyridin-3-yl)ethanone;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form the corresponding alcohols or amines.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of pyridine oxides.

Reduction: Formation of pyridine alcohols or amines.

Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Chemical Properties and Structure

1-(5-Methoxypyridin-3-yl)ethanone;hydrochloride is characterized by its unique molecular structure, which includes a pyridine ring with a methoxy group and an ethanone moiety. Its chemical formula is , and it exhibits properties that make it suitable for various biological applications.

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent. Studies indicate that it may possess antimicrobial and antifungal properties, making it a candidate for drug development aimed at treating infections caused by resistant strains of bacteria and fungi .

Enzyme Inhibition Studies

Research has demonstrated that this compound can act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has shown potential in inhibiting cytochrome P450 enzymes, which play a critical role in drug metabolism . This property raises the possibility of using this compound in studies related to drug-drug interactions and pharmacokinetics.

Neurological Research

Recent studies have explored the compound's role in neurological contexts, particularly concerning Alzheimer's disease. The incorporation of a methoxypyridine motif has been linked to improved activity against amyloid-beta peptide production, which is crucial for the progression of Alzheimer's disease . These findings suggest that derivatives of this compound could be developed as potential inhibitors of amyloid-beta formation.

Case Studies and Findings

Mechanism of Action

The mechanism of action of 1-(5-Methoxypyridin-3-yl)ethanone;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Difference :

| Property | 1-(5-Methoxypyridin-3-yl)ethanone | 1-(6-Methoxypyridin-3-yl)ethanone |

|---|---|---|

| Methoxy Position | 5-position | 6-position |

| Synthetic Route | Not explicitly described | Oxidation of alcohol precursor |

Halogenated Pyridine Derivatives

- 1-(5,6-Dichloropyridin-3-yl)ethanone: Substitution with chlorine at the 5- and 6-positions introduces strong electron-withdrawing effects, which may enhance electrophilicity and stability compared to the methoxy analog. This compound is used in agrochemical research, suggesting halogenation improves pesticidal activity .

- 1-(6-Bromo-3-pyridyl)ethanone: Bromine at the 6-position facilitates cross-coupling reactions (e.g., Suzuki reactions), enabling diversification into complex pharmacophores. This contrasts with the methoxy group, which is less reactive in such transformations .

Key Difference :

| Property | 1-(5-Methoxypyridin-3-yl)ethanone | 1-(5,6-Dichloropyridin-3-yl)ethanone |

|---|---|---|

| Substituents | Methoxy (electron-donating) | Dichloro (electron-withdrawing) |

| Reactivity | Lower electrophilicity | Higher electrophilicity |

| Applications | Kinase inhibition | Agrochemical intermediates |

Heterocyclic Variations

- 1-(3-Piperidinyl)ethanone Hydrochloride: Replacing the pyridine ring with a piperidine moiety introduces a saturated nitrogen heterocycle. This structural change increases basicity and solubility, making it suitable for central nervous system-targeting pharmaceuticals .

- This compound is explored in medicinal chemistry for its versatile reactivity .

Key Difference :

| Property | 1-(5-Methoxypyridin-3-yl)ethanone | 1-(3-Piperidinyl)ethanone |

|---|---|---|

| Heterocycle | Pyridine (aromatic) | Piperidine (saturated) |

| Basicity (pKa) | Lower | Higher |

Functional Group Modifications

- 3-Hydroxyacetophenone (Impurity E): A non-heterocyclic analog with a hydroxylated phenyl group. The absence of a pyridine ring reduces polarity, impacting bioavailability. It is a known impurity in pharmaceuticals, emphasizing the importance of heterocycles in target specificity .

- Nafimidone Derivatives (e.g., C1-C3) :

These compounds feature imidazole and naphthalene moieties instead of pyridine. Their anticonvulsant activity demonstrates how aromatic system changes redirect biological activity from kinase inhibition to ion channel modulation .

Key Difference :

| Property | 1-(5-Methoxypyridin-3-yl)ethanone | Nafimidone Derivatives |

|---|---|---|

| Core Structure | Pyridine | Imidazole-naphthalene |

| Biological Target | Akt kinase | Voltage-gated channels |

Biological Activity

1-(5-Methoxypyridin-3-yl)ethanone;hydrochloride is a compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

This compound is a pyridine derivative with the molecular formula . The presence of the methoxy group at the 5-position of the pyridine ring enhances its lipophilicity and may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The binding affinity and selectivity for these targets can significantly influence its pharmacological effects.

Enzyme Inhibition

Research indicates that this compound exhibits enzyme inhibition properties. For instance, studies have shown that it can inhibit certain kinases, which are crucial in various signaling pathways involved in cell proliferation and survival .

Antimicrobial Properties

This compound has demonstrated antimicrobial activity against a range of pathogens. In vitro studies indicate effective inhibition of bacterial strains, suggesting potential applications in treating infections .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Notably, it showed significant growth inhibition in cancer cell lines, with IC50 values indicating potent activity against specific types of tumors. For example, one study reported an EC50 value of 260 nM against Trypanosoma brucei, highlighting its potential as a therapeutic agent in parasitic diseases .

Pharmacokinetics

Pharmacokinetic studies reveal important insights into the absorption, distribution, metabolism, and excretion (ADME) of this compound. Following oral administration in animal models, it exhibited rapid absorption with a bioavailability estimated at approximately 53.7% . The compound's high clearance rate suggests a significant first-pass metabolism effect.

Case Studies and Research Findings

Several studies have investigated the biological activity and therapeutic potential of this compound:

- Antimicrobial Efficacy : A study assessed the compound's effectiveness against various bacterial strains, demonstrating promising results that warrant further exploration for clinical applications .

- Anticancer Studies : Research focused on its cytotoxic effects on cancer cell lines revealed that modifications to the methoxy group could enhance or diminish biological activity. For example, derivatives with different substitutions showed varied growth inhibition profiles .

- In Vivo Studies : Animal model experiments indicated that the compound could penetrate the blood-brain barrier effectively, suggesting potential use in treating central nervous system disorders .

Summary Table of Biological Activities

| Activity | Target/Pathogen | IC50/EC50 Value | Notes |

|---|---|---|---|

| Antimicrobial | Various bacterial strains | Not specified | Effective inhibition observed |

| Anticancer | T. brucei | EC50 = 260 nM | Significant growth inhibition |

| Enzyme Inhibition | Kinases | IC50 = 12 μM | Modest activity against specific kinases |

Q & A

Q. What are the recommended laboratory synthesis protocols for 1-(5-Methoxypyridin-3-yl)ethanone hydrochloride?

Methodological Answer: The compound can be synthesized via Friedel-Crafts acylation, where 5-methoxypyridine reacts with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key steps include:

Refluxing : Mix 5-methoxypyridine (0.1 mole) with acetyl chloride (0.1 mole) in a solvent like carbon disulfide under reflux for 30–60 minutes .

Quenching : Distill the solvent and isolate the product via steam distillation to remove volatile byproducts .

Purification : Recrystallize the crude product using ethanol or methanol to achieve >95% purity .

Critical Note : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3) to avoid over-acylation.

Q. How can researchers validate the structural integrity of 1-(5-Methoxypyridin-3-yl)ethanone hydrochloride?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

NMR :

- ¹H NMR : Expect signals at δ 2.6 (s, 3H, CH₃CO), δ 3.9 (s, 3H, OCH₃), and aromatic protons between δ 7.5–8.5 ppm .

- ¹³C NMR : Peaks for carbonyl (δ 205–210 ppm) and methoxy (δ 55–60 ppm) groups .

HPLC : Use a C18 column (acetonitrile/water 70:30, 1 mL/min) with UV detection at 254 nm to confirm purity ≥98% .

Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 182.1 (free base) and [M+Cl]⁻ at m/z 217.6 (hydrochloride salt) .

Q. What are the stability considerations for storing 1-(5-Methoxypyridin-3-yl)ethanone hydrochloride?

Methodological Answer: The compound is hygroscopic and light-sensitive. Optimal storage conditions include:

- Temperature : –20°C in airtight, amber vials .

- Humidity : Use desiccants (silica gel) to maintain <10% relative humidity .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to assess hydrolytic stability. Monitor via HPLC for degradation products like 5-methoxypyridine .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies may arise from variations in assay conditions or impurities. Mitigation strategies:

Reproducibility Checks :

- Use standardized assays (e.g., kinase inhibition with ATP concentration fixed at 1 mM).

- Validate purity via orthogonal methods (HPLC + NMR) to rule out impurity-driven effects .

Dose-Response Analysis : Perform IC₅₀ determinations in triplicate across a 10⁻⁴–10⁻¹⁰ M range to identify non-linear effects .

Meta-Analysis : Compare data across studies using tools like ChemRICH to cluster structurally similar compounds and identify outliers .

Q. What computational approaches are suitable for predicting the reactivity of 1-(5-Methoxypyridin-3-yl)ethanone hydrochloride in novel reactions?

Methodological Answer:

DFT Calculations :

- Optimize geometry at the B3LYP/6-31G(d) level to compute frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack .

- Calculate absolute hardness (η) and electronegativity (χ) using ionization potential (I) and electron affinity (A):

Values for pyridine derivatives typically range η = 3–5 eV, χ = 4–6 eV .

2. Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water, DMSO) to predict solubility and aggregation tendencies .

Q. How can researchers optimize analytical methods for detecting trace impurities in this compound?

Methodological Answer:

HPLC-MS/MS :

- Column: HILIC (hydrophilic interaction liquid chromatography) for polar impurities.

- Gradient: 5–95% acetonitrile in 0.1% formic acid over 20 minutes.

- Detect impurities at limits of quantification (LOQ) ≤0.1% .

Headspace GC-MS : Identify volatile impurities (e.g., residual solvents like dichloromethane) with detection thresholds ≤10 ppm .

NMR Spike-in Experiments : Add 1% w/w of suspected impurities (e.g., 5-methoxypyridine) and quantify via integration against the parent compound .

Q. What strategies are recommended for studying structure-activity relationships (SAR) of analogs of this compound?

Methodological Answer:

Analog Design :

- Modify the methoxy group (e.g., replace with Cl, CF₃) or pyridine ring (e.g., substitute with piperazine) .

- Compare with structurally similar compounds like 1-(4-Methoxy-3-methylphenyl)ethanone (CAS 4629-78-1) to assess electronic effects .

Biological Assays :

- Test analogs in target-specific assays (e.g., receptor binding) and pan-assay interference compound (PAINS) filters to exclude false positives .

Data Correlation : Use QSAR models to link substituent properties (e.g., Hammett σ) to activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.